molecular formula C16H14BrClN2O2S B3928521 3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide

3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B3928521
M. Wt: 413.7 g/mol
InChI Key: XOGWXLNRMJBVIC-UHFFFAOYSA-N
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Description

3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Introduction of the Bromine Group: The bromine group is introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Formation of the Carbamothioyl Group: The carbamothioyl group is formed by reacting the intermediate product with thiourea.

    Final Coupling Reaction: The final step involves coupling the intermediate product with 3-chloro-4-methylaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-chloro-4-methylphenyl)-2-thiophenecarboxamide
  • 3-bromo-N-(3-chloro-4-methylphenyl)-4-methylbenzamide
  • 3-bromo-N-(3-chloro-4-methylphenyl)-2-thiophenecarboxamide

Uniqueness

3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2S/c1-9-3-5-11(8-13(9)18)19-16(23)20-15(21)10-4-6-14(22-2)12(17)7-10/h3-8H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWXLNRMJBVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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